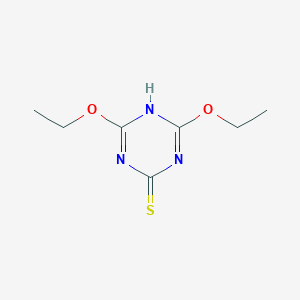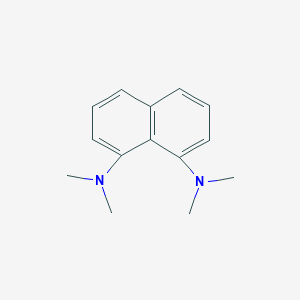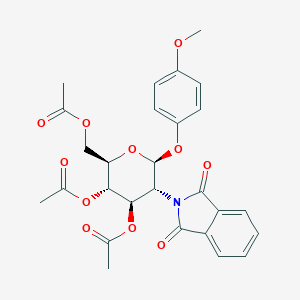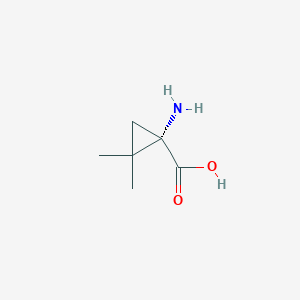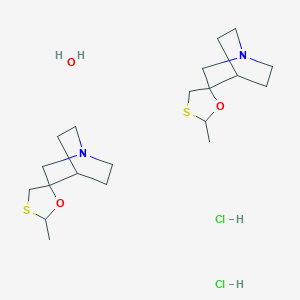![molecular formula C14H19NO4 B140762 [Butoxy-(4-methylbenzoyl)amino] acetate CAS No. 131229-61-3](/img/structure/B140762.png)
[Butoxy-(4-methylbenzoyl)amino] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Butoxy-(4-methylbenzoyl)amino] acetate is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
[Butoxy-(4-methylbenzoyl)amino] acetate works by reacting with ROS and producing a fluorescent signal. The reaction between [Butoxy-(4-methylbenzoyl)amino] acetate and ROS results in the formation of a highly fluorescent compound that emits light at a specific wavelength. This emitted light can be detected using a fluorescence microscope or a spectrofluorometer.
Biochemische Und Physiologische Effekte
[Butoxy-(4-methylbenzoyl)amino] acetate has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of cells significantly. It does not interfere with the cellular metabolism, and its use does not lead to any adverse effects on the cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
[Butoxy-(4-methylbenzoyl)amino] acetate has several advantages and limitations for lab experiments. One of the significant advantages is its ability to detect ROS in living cells and tissues. It is a non-invasive and non-destructive method for detecting ROS and can be used for long-term studies. However, one of the limitations is its specificity. [Butoxy-(4-methylbenzoyl)amino] acetate can detect various ROS species, but it cannot distinguish between different types of ROS. Moreover, its signal can be affected by environmental factors such as pH and temperature, which can lead to false-positive results.
Zukünftige Richtungen
[Butoxy-(4-methylbenzoyl)amino] acetate has several potential future directions. One of the significant directions is its use in the development of new therapies for diseases such as cancer and neurodegenerative disorders. By understanding the role of ROS in disease development and progression, [Butoxy-(4-methylbenzoyl)amino] acetate can be used to develop new therapies that target ROS and prevent oxidative stress. Moreover, [Butoxy-(4-methylbenzoyl)amino] acetate can be modified to improve its specificity and sensitivity, which can lead to more accurate detection of ROS in living cells and tissues.
Conclusion:
[Butoxy-(4-methylbenzoyl)amino] acetate is a chemical compound that has various scientific research applications. Its ability to detect ROS in living cells and tissues makes it a valuable tool for studying the role of ROS in disease development and progression. Although [Butoxy-(4-methylbenzoyl)amino] acetate has some limitations, its potential future directions make it an exciting area of research.
Synthesemethoden
[Butoxy-(4-methylbenzoyl)amino] acetate can be synthesized using different methods. One of the most common methods is the reaction of butoxyamine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to obtain [Butoxy-(4-methylbenzoyl)amino] acetate.
Wissenschaftliche Forschungsanwendungen
[Butoxy-(4-methylbenzoyl)amino] acetate has various scientific research applications. One of the significant applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative stress in cells and lead to various diseases such as cancer and neurodegenerative disorders. [Butoxy-(4-methylbenzoyl)amino] acetate can detect ROS in living cells and tissues and can be used to study the role of ROS in disease development and progression.
Eigenschaften
CAS-Nummer |
131229-61-3 |
|---|---|
Produktname |
[Butoxy-(4-methylbenzoyl)amino] acetate |
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
[(2-butoxy-4-methylbenzoyl)amino] acetate |
InChI |
InChI=1S/C14H19NO4/c1-4-5-8-18-13-9-10(2)6-7-12(13)14(17)15-19-11(3)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
XYMNXGUKYNBKDB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)C)C(=O)NOC(=O)C |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)C)C(=O)NOC(=O)C |
Synonyme |
[butoxy-(4-methylbenzoyl)amino] acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



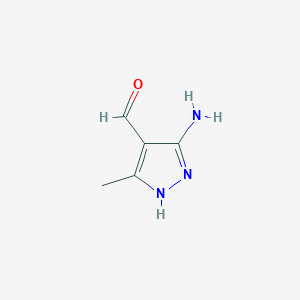
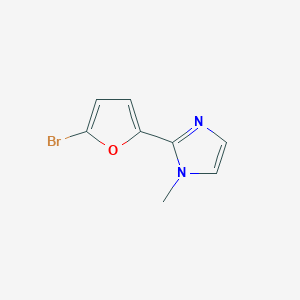
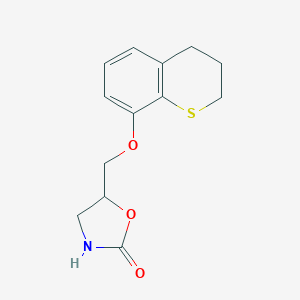
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
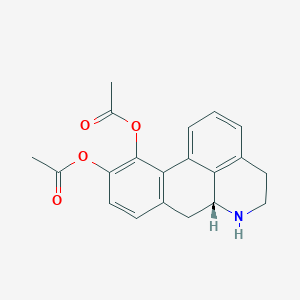
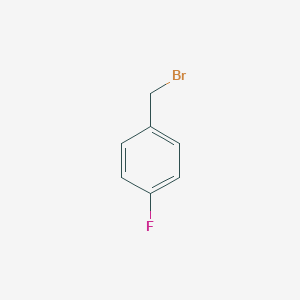
![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)
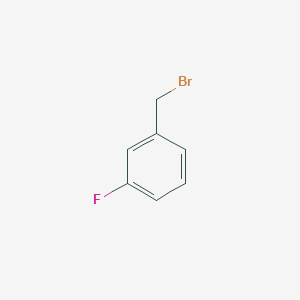
![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
